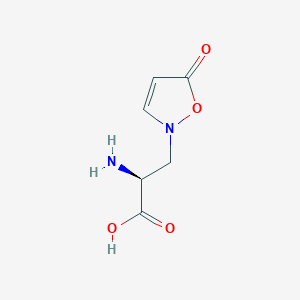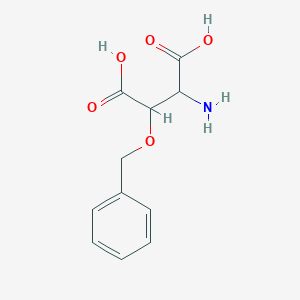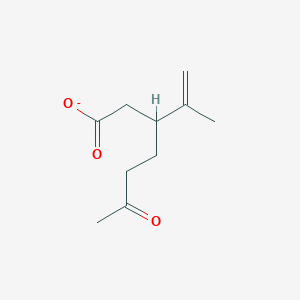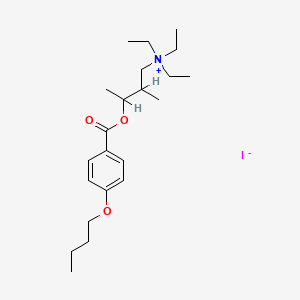
3-(5-oxoisoxazolin-2-yl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-oxoisoxazolin-2-yl)-L-alanine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens is replaced by a 5-oxoisoxazolin-2-yl group. It has a role as a plant metabolite. It is a member of isoxazoles, a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It is a tautomer of a this compound zwitterion.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Creation
- A study by Aouine et al. (2011) demonstrated a synthesis approach for racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine starting from an oxazoline derivative. This synthesis is significant for the preparation of derivatives of β-(1,2,4-Triazol-1-yl)alanine (Aouine, Faraj, Alami, El-Hallaoui, Elachqar, & Kerbal, 2011).
Fluorescent Reporting for Transition Metals
- Ferreira, Raposo, and Costa (2018) developed unnatural alanine derivatives with a benzoxazole moiety, acting as fluorescent reporters for transition metals like Co2+, Cu2+, Zn2+, and Ni2+. These derivatives demonstrate the potential for bioinspired fluorescent reporters for metal ions (Ferreira, Raposo, & Costa, 2018).
Solvatochromic Probes in Biophysical Studies
- Guzow et al. (2013) synthesized derivatives of 3-(2-benzoxazol-5-yl)alanine, particularly 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine, which were used as solvatochromic probes in biophysical studies to obtain information about the polarity of the microenvironment (Guzow, Czerwińska, Ceszlak, Kozarzewska, Szabelski, Czaplewski, Łukaszewicz, Kubicki, & Wiczk, 2013).
Fluorescent Monosaccharide Sensors
- In 2012, Guzow, Jażdżewska, and Wiczk synthesized 3-[2-(boronophenyl)benzoxazol-5-yl]alanine derivatives as fluorescent sensors for monosaccharides like glucose and fructose, indicating their use in selective sensing applications (Guzow, Jażdżewska, & Wiczk, 2012).
Propiedades
| 59476-61-8 | |
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-oxo-1,2-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(10)11)3-8-2-1-5(9)12-8/h1-2,4H,3,7H2,(H,10,11)/t4-/m0/s1 |
Clave InChI |
BDHFFHBFJUZSBF-BYPYZUCNSA-N |
SMILES isomérico |
C1=CN(OC1=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CN(OC1=O)CC(C(=O)O)N |
SMILES canónico |
C1=CN(OC1=O)CC(C(=O)O)N |
Sinónimos |
(isoxazolin-5-on-2-yl)alanine beta-(isoxazolin-5-on-2-yl)alanine BIOYA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(1-azepanyl)-2-oxoethoxy]-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1230669.png)
![6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1230671.png)
![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)


![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)



![[(2R)-2-benzoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1230687.png)



